2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound with the molecular formula C23H21N3O2S and a molecular weight of 403.5 g/mol. This compound is a member of the quinoline family and features a unique structure that includes a cyano group, a furan ring, and a tetrahydroquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the tetrahydroquinoline derivative with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the furan ring, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Alkyl halides, amines, and polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.
Modulating Signal Transduction: Affecting signal transduction pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can be compared with other similar compounds, such as:
- 2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-mesitylacetamide .
- 2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide .
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
CAS No. |
380647-10-9 |
---|---|
Molecular Formula |
C23H21N3O2S |
Molecular Weight |
403.5g/mol |
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O2S/c1-15-7-2-4-9-18(15)25-21(27)14-29-23-17(13-24)22(20-11-6-12-28-20)16-8-3-5-10-19(16)26-23/h2,4,6-7,9,11-12H,3,5,8,10,14H2,1H3,(H,25,27) |
InChI Key |
WTFVDPWAUMHNLS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C4=CC=CO4 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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